6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinylbenzyl group, and a carboxamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Addition of the Pyrrolidinylbenzyl Group: This step involves a nucleophilic substitution reaction where the pyrrolidinylbenzyl group is attached to the isoxazole ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The pyrrolidinylbenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolidine Derivatives: These compounds also contain a pyrrolidine ring and have been investigated for their medicinal properties.
Uniqueness
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-17-24-22(15-23(28-26(24)33-29-17)19-7-11-21(32-2)12-8-19)25(31)27-16-18-5-9-20(10-6-18)30-13-3-4-14-30/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,27,31) |
InChI Key |
IIOWSMKZRPNNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
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